Gsnkgaiiglm

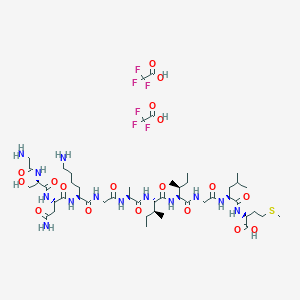

Description

Significance of β-Amyloid Peptides in Alzheimer's Disease Pathogenesis

The amyloid cascade hypothesis posits that the aggregation of Aβ peptides into soluble oligomers, and eventually into the insoluble fibrils that form senile plaques, is a primary event in Alzheimer's pathology. nih.govresearchgate.net These aggregates are believed to induce oxidative stress, activate microglia and astrocytes, and alter kinase and phosphatase activity, ultimately leading to neuronal death. nih.govresearchgate.net While full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), are the main components of these plaques, shorter fragments are also present and are of significant interest to researchers. ias.ac.innih.gov

Substantial evidence now suggests that the solubility of Aβ and the quantity of Aβ in different pools may be more closely related to the disease state than the total plaque burden. nih.gov Soluble oligomeric forms of Aβ are considered particularly toxic to neurons and have been shown to impair synaptic function, suggesting that these intermediates, rather than the mature plaques themselves, may drive the early stages of the disease. wikipedia.orgnih.gov The presence of various Aβ species, including N-terminally truncated fragments, has been identified in the senile plaques and vascular amyloid deposits of Alzheimer's patients. aging-us.complos.org

Role of GSNKGAIIGLM as a Model Amyloidogenic Fragment

The β-Amyloid (25-35) fragment, with the amino acid sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met (this compound), has emerged as a crucial tool in Alzheimer's research. medchemexpress.compnas.orgtocris.com This 11-residue peptide is considered the shortest fragment that retains the biological activity and neurotoxicity of the full-length Aβ peptide. ias.ac.inplos.org It is capable of forming large, β-sheet-rich aggregates similar to those formed by the full-length peptide. ias.ac.inpnas.org

Several key characteristics make this compound a valuable model system:

Toxicity: It exhibits neurotoxic effects in cell cultures and is considered the biologically active region of Aβ. plos.orgmedchemexpress.complos.org

Rapid Aggregation: Unlike the full-length peptide, this compound aggregates rapidly and does not require an "aging" period to become toxic, which facilitates in vitro studies. ias.ac.inplos.org

Presence in AD Brains: This fragment is found in the senile plaques and degenerating neurons in the brains of Alzheimer's patients. ias.ac.in It can be generated through the enzymatic cleavage of Aβ(1-40). ias.ac.inplos.org

Structural Properties: this compound contains both a hydrophilic region (residues 25-28) and a hydrophobic C-terminal domain (residues 29-35) that is crucial for stable aggregation. plos.org

These features make Aβ(25-35) a frequently used model for studying the mechanisms of amyloid aggregation, toxicity, and for screening potential therapeutic agents that might inhibit these processes. aging-us.comacs.orgnih.govacs.org

Historical Context of this compound Research Approaches

Early research, dating back to the 1990s, established the neurotrophic and neurotoxic properties of β-amyloid protein and its fragments. tocris.com Studies demonstrated that intracerebral injection of Aβ(25-35) could produce tissue damage. tocris.com A significant finding was that the neurotoxicity of β-amyloid peptides in vitro is dependent on their aggregation into a β-sheet structure. nih.gov

Over the years, research has employed a variety of techniques to investigate this compound:

Structural Analysis: Techniques like circular dichroism (CD) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and atomic force microscopy (AFM) have been used to study the conformational changes of the peptide as it aggregates. plos.orgacs.orgnih.govnih.gov These studies have confirmed the transition from random coil or α-helical structures to β-sheet-rich fibrils. acs.orgnih.govnih.gov

In Vitro Toxicity Assays: Cultured neuronal cells, such as hippocampal neurons and PC12 cells, have been instrumental in demonstrating the toxic effects of aggregated Aβ(25-35). plos.orgnih.gov

Biophysical Studies: Methods like fluorescence probing with Thioflavin T are commonly used to quantify the extent of fibril formation. ias.ac.inplos.org Molecular dynamics simulations have provided insights into the peptide's folding and aggregation at an atomistic level. researchgate.netnih.gov

Inhibition Studies: Researchers have used the Aβ(25-35) model to test the anti-aggregation potential of various natural and synthetic compounds. plos.orgacs.orgnih.govacs.org

The consistent finding across these diverse approaches is the strong correlation between the aggregation of Aβ(25-35) into β-sheet structures and its neurotoxicity. nih.gov This has solidified the peptide's role as an indispensable tool in the ongoing effort to understand and combat Alzheimer's disease.

Structure

2D Structure

Properties

Molecular Formula |

C49H83F6N13O18S |

|---|---|

Molecular Weight |

1288.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H81N13O14S.2C2HF3O2/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47;2*3-2(4,5)1(6)7/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72);2*(H,6,7)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-;;/m0../s1 |

InChI Key |

HDPAFGAYDGARHD-DRVDAFEESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Conformational States and Aggregation Mechanisms of Gsnkgaiiglm

Structural Characterization of GSNKGAIIGLM Aggregates

The peptide with the sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met, commonly referred to as this compound, represents a significant fragment of the larger amyloid-beta (Aβ) peptide, specifically residues 25-35. nih.govnih.gov This undecapeptide is considered a functional domain of Aβ, retaining the key properties of the full-length peptide, including its tendency to aggregate and form insoluble fibrous protein structures. acs.orgcsic.esebi.ac.uk The process of aggregation is a hallmark of this peptide, leading from soluble monomers into various aggregated forms. aem.az

β-Sheet Fibril Formation and Morphologies

A primary characteristic of this compound is its capacity to self-assemble into large fibrils dominated by β-sheet secondary structures. nih.gov These fibrils are fundamentally composed of extended β-strands. nih.govnih.govchemrxiv.orgresearchgate.net The morphology of these aggregates has been visualized using techniques like atomic force microscopy (AFM). nih.govacs.org

Studies have shown that at specific concentrations, such as 20 μM, the peptide forms protofibrils exhibiting a distinct cylindrical shape, with dimensions of approximately 25–30 nm in height and 15 nm in width. acs.orgcsic.es The underlying architecture of these fibrils is a "cross-β" structure, a common motif in amyloid proteins, where the β-sheets are stacked with their constituent β-strands oriented perpendicularly to the long axis of the fibril. nih.govresearchgate.net Research indicates that this compound specifically arranges into a parallel β-sheet fibril structure, where all the peptide chains are aligned in the same direction. nih.govnih.govchemrxiv.orgresearchgate.netresearchgate.net This propensity for β-sheet rich fibril formation can be initiated by the destabilization of the peptide's native, more soluble conformations. uab.cat

| Structural Feature | Description | Supporting Evidence |

|---|---|---|

| Dominant Secondary Structure | β-Sheet | Spectroscopic and microscopic analyses. nih.gov |

| Fundamental Motif | Extended β-Strands | Molecular dynamics simulations and Raman spectroscopy. nih.govnih.govchemrxiv.org |

| Overall Architecture | Cross-β Structure | Solid-state NMR and cryo-EM studies on related amyloid fibrils. nih.govresearchgate.net |

| β-Sheet Arrangement | Parallel, In-Register | Isotopic dilution experiments and solid-state NMR. nih.govresearchgate.netacs.org |

| Observed Morphologies | Cylindrical Protofibrils | Atomic Force Microscopy (AFM) at 20 μM concentration. acs.orgcsic.es |

Oligomerization Pathways and Intermediate Species

The aggregation of this compound from monomers into mature fibrils proceeds through various intermediate states, including oligomers and protofibrils. nih.govacs.org Oligomers are defined as assemblies of a small number of peptide monomers that are strongly associated. nih.govplos.org For this compound, the formation of these oligomers is primarily driven by hydrogen bond interactions between the peptide backbones, which leads to relatively simple structures composed of a limited number of β-sheets. nih.govplos.org

Computational simulations suggest that this compound may follow an effective one-step oligomerization process, where monomers assemble directly into ordered, β-sheet-rich oligomers. nih.govplos.org This contrasts with the two-step mechanism observed for other amyloidogenic peptides, which involves an initial collapse into disordered "molten" oligomers before a slower conversion to structured forms. nih.govplos.org The existence of distinct oligomer types, such as prefibrillar and fibrillar oligomers, hints at multiple, potentially independent, pathways for aggregation. oapen.org Before aggregating, this compound in solution exists as a dynamic ensemble of conformations, including random coil, β-strand, and α-helical structures. mdpi.com Some evidence suggests that an α-helical intermediate could be a critical precursor to the formation of β-sheet aggregates. aem.az

Specific Structural Motifs within this compound Fibrils

High-resolution structural studies have elucidated specific motifs within the this compound fibril. The core structure consists of extended β-strands that are arranged in a parallel and in-register fashion, meaning that identical residues from adjacent peptide molecules are aligned. nih.govnih.govacs.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy on related peptides has measured the distance between these parallel strands to be approximately 5.3 ± 0.3 Å. acs.org

Further detailed analysis using hydrogen/deuterium (H/D)-exchange NMR has identified the core of the fibril as being formed by residues corresponding to Lys-4 through Met-11 of the this compound sequence. mdpi.com Within this core, the side chains of Ile-7 and Ile-8 are the most protected from solvent exchange, indicating they are buried deep within the fibril structure. mdpi.com Notably, solid-state NMR has found no evidence of a significant turn or bend within the peptide sequence as it incorporates into the fibril, suggesting a continuously extended conformation. acs.org

Conformational Dynamics of this compound

The this compound peptide exhibits significant conformational dynamics, transitioning between different structural states depending on its environment and aggregation state. nih.govpolito.it In its monomeric form in solution, the peptide does not adopt a single stable structure but rather exists as a mixture of conformations, including random coils, α-helices, and β-strands. aem.azmdpi.com This inherent flexibility is a key factor in its ability to aggregate.

Site-Specific Local Structure Analysis

Raman spectroscopy, in conjunction with molecular dynamics (MD) simulations, has been used to determine the distribution of Ramachandran ψ-dihedral angles. nih.govnih.govchemrxiv.org For this compound fibrils, these analyses yield a mean ψ-angle of 139°, which is characteristic of extended β-strands organized in a parallel β-sheet. nih.gov

| Analytical Technique | Residue/Region Probed | Key Finding | Reference |

|---|---|---|---|

| Isotope-Assisted VCD/VA | Carbonyls of Gly5/Ala6 and Gly9/Leu10 | Confirms β-sheet structure; reveals different microenvironments along the peptide backbone. | researchgate.net |

| Raman Spectroscopy & MD | Entire Peptide Backbone | Mean Ramachandran ψ-angle of 139°, indicative of parallel β-sheets. | nih.gov |

| H/D-Exchange NMR | Fibril Core (residues 4-11) | Identified the fibril core; Ile7 and Ile8 are the most protected residues. | mdpi.com |

| Solid-State NMR | Entire Peptide | Demonstrated an extended, in-register parallel β-sheet with no evidence of a turn. | acs.org |

Peptide Orientation and Conformational Changes in Various Environments

The conformation and orientation of this compound are highly sensitive to the surrounding environment, particularly the presence of lipids and detergents. nih.govnih.gov When interacting with model membranes like micelles or liposomes, the peptide adopts a specific orientation where its hydrophobic C-terminal portion (containing Ile-Ile-Gly-Leu-Met) associates strongly with the lipid environment, while the more polar N-terminal end (Gly-Ser-Asn-Lys) extends into the aqueous phase. nih.gov This interaction with the C-terminus is notably strengthened in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS). nih.gov

Circular dichroism (CD) spectroscopy is a valuable tool for monitoring changes in the peptide's secondary structure in response to different conditions. nih.gov For example, it has been used to show that certain volatile organic compounds can interact with this compound and lead to a decrease in its β-sheet content. nih.govacs.org In aqueous solutions at physiological pH, some studies using Fourier Transform Infrared Spectroscopy (FTIR) and molecular mechanics have suggested that the peptide can predominantly adopt an α-helical conformation, which may act as an important intermediate on the pathway to β-sheet fibril formation. aem.az Furthermore, coarse-grained molecular dynamics simulations suggest that in the presence of a lipid bilayer, the aggregation of this compound is reversible and may follow a "carpet" model, where peptides accumulate on the membrane surface. doi.org

Biophysical Factors Influencing this compound Aggregation Kinetics

The kinetics of this compound aggregation, including the nucleation of oligomers and their subsequent growth into mature fibrils, are highly sensitive to biophysical parameters such as pH and temperature. nih.govresearchgate.netmdpi.com These factors can significantly alter the peptide's conformational state, solubility, and the specific molecular interactions that govern the self-assembly process. nih.govnih.gov Understanding these influences is crucial for elucidating the fundamental mechanisms of amyloid formation.

The pH of the solution plays a pivotal role in the fibrillation kinetics of this compound, affecting both the rate of aggregation and the characteristics of the resulting aggregates. ias.ac.innih.gov The peptide's net charge and the protonation state of its ionizable residues are directly influenced by pH, which in turn impacts solubility and intermolecular interactions.

Research using Congo Red (CR) binding to monitor aggregation shows distinct kinetic profiles at different pH values. At a low pH of 3.0, the aggregation of this compound begins relatively quickly, with a lag phase of less than 60 minutes, and the process reaches completion in approximately 6 hours. ias.ac.in In contrast, at a physiological pH of 7.4, the peptide exhibits a significantly longer lag phase of about 3 hours, with fibrillation completing in around 5 hours. ias.ac.in Interestingly, studies using Thioflavin T (ThT) fluorescence have shown that at pH 5 and pH 8, the aggregation process proceeds with no discernible lag phase, although it reaches a lower final fluorescence intensity compared to aggregation at pH 7.4. nih.gov

A crucial finding is the difference in the "seeding" capability of aggregates formed under different pH conditions. Aggregates generated at pH 7.4 are effective at seeding, meaning they can act as templates to accelerate the fibrillation of fresh monomeric this compound. ias.ac.in Conversely, aggregates formed at pH 3.0 are unable to seed the reaction when introduced to a solution at pH 7.4, suggesting the formation of a structurally distinct, off-pathway aggregate that is not conducive to fibril propagation under physiological conditions. ias.ac.in

| pH Value | Lag Phase Duration | Time to Completion | Seeding Competence (at pH 7.4) | Reference |

|---|---|---|---|---|

| 3.0 | ~60 minutes | ~6 hours | No | ias.ac.in |

| 5.0 | No lag phase observed | N/A (Reaches lower plateau) | Not Reported | nih.gov |

| 7.4 | ~3 hours | ~5 hours | Yes | ias.ac.in |

| 8.0 | No lag phase observed | N/A (Reaches lower plateau) | Not Reported | nih.gov |

Studies on this compound have shown that temperature can affect the initial phases of aggregation differently. In one study, increasing the temperature from 4 °C to 37 °C did not cause a significant change in the duration of the lag phase for a 100 μM solution of the peptide, suggesting that for this specific fragment, the initial nucleation events may not be highly sensitive to temperature within this range. nih.gov However, it was noted that conducting experiments at a refrigerated temperature of 4 °C provided higher reproducibility. nih.gov

Computational studies have provided further insight into the temperature-dependent behavior of this compound oligomers. Molecular dynamics simulations performed at 295 K (22 °C) have been used to model the aggregation process and the structural reorganization within oligomers. plos.org Other simulations on related Aβ fragments have been conducted at elevated temperatures, such as 330 K (57 °C), to probe the stability of β-sheet structures within oligomers. pnas.org For the related Aβ(1-42) peptide, the fibril growth process has a calculated activation energy of 12 kcal/mol, indicating a significant energetic barrier that is more easily overcome at higher temperatures. aip.org While oligomers of this compound are known to form, detailed quantitative data on their thermal stability, such as dissociation constants at various temperatures, remain an area of active investigation.

| Temperature | Observed Effect on this compound / Related Peptides | Reference |

|---|---|---|

| 4 °C | Aggregation proceeds; provides high assay reproducibility. No significant difference in lag phase compared to 37°C for this compound. | nih.gov |

| 22 °C (295 K) | Temperature used for computational simulations of this compound aggregation and oligomer formation. | plos.org |

| 24-27 °C (Room Temp) | Aggregation proceeds; no significant difference in lag phase compared to 37°C for this compound. | nih.gov |

| 37 °C | Aggregation proceeds; generally accelerates fibrillization for amyloid peptides. No significant change in this compound lag phase compared to 4°C. | nih.govaip.org |

| 57 °C (330 K) | Temperature used in molecular dynamics simulations to test the stability of related Aβ oligomer β-sheets. | pnas.org |

Intermolecular Interactions and Biological Contexts of Gsnkgaiiglm

GSNKGAIIGLM Interaction with Membrane Systems

The interaction between this compound and cell membranes is a pivotal event in its pathological cascade. The lipid environment not only influences the peptide's structure but also suffers direct consequences from the peptide's aggregation.

The composition and physical state of the lipid matrix are crucial in modulating the aggregation of this compound. There is substantial evidence that the lipid environment of neuronal membranes acts as a scaffold, facilitating the conformational transition of the peptide from a soluble, random-coil state to an aggregated β-sheet structure. nih.govmdpi.comnih.gov

Influence of Charge: The presence of negatively charged (anionic) lipids in a membrane significantly promotes this transition. nih.govrsc.org Isothermal calorimetry studies have shown that the presence of vesicles with negatively charged lipids shifts the random coil-to-β-sheet equilibrium almost entirely toward the β-sheet structure. preprints.org This is driven by electrostatic interactions between the cationic peptide and the anionic membrane surface. nih.gov

Influence of Cholesterol and Saturation: The presence of cholesterol and the saturation of lipid tails also affect peptide aggregation. Molecular dynamics simulations show that cholesterol's ordering effect can make membranes more rigid, which may facilitate peptide aggregation on the surface. rsc.org The peptide shows a preference for polyunsaturated, cholesterol-free membranes. rsc.org

Conformational Transition: In the absence of a lipid environment and at low concentrations, this compound tends to adopt a random coil conformation. nih.gov However, the interaction with a lipid surface induces the folding into β-sheet structures, which is a critical step for oligomerization and fibril formation. mdpi.com

Table 1: Environmental Influence on this compound Conformation

| Environment | Predominant Conformation | Supporting Findings | Reference(s) |

|---|---|---|---|

| Aqueous Buffer (pH 7.4) | β-Sheet | Conformation suggested to be independent of concentration. | nih.gov |

| Methanol (B129727) Solution | Predominantly β-Sheet | Time-dependent measurements show saturation of β-sheet formation occurs at ~7 hours. | nih.gov |

| DMSO Solution | Predominantly β-Turn | Vibrational spectroscopy indicates a predominance of β-turn structures. | nih.gov |

| Anionic Lipid Bilayers | β-Sheet | Electrostatic attraction facilitates β-sheet conformation. | nih.govpreprints.org |

| Zwitterionic Lipid Bilayers | α-Helix / β-Sheet Mix | At low concentrations, peptide embeds as α-helical monomers; at higher concentrations (>10 mol%), aggregates show cross-β sheet patterns. | acs.orgrsc.org |

To investigate the specific dynamics of peptide-membrane interactions, researchers frequently use artificial membrane models such as micelles and liposomes. nih.govaminer.org

Micelles: Studies using sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic a charged membrane interface, show an enhanced interaction, particularly with the C-terminal portion of the peptide. nih.govaminer.org

Liposomes: Liposomes, which are vesicles composed of a lipid bilayer, are used to model different aspects of neuronal membranes. For instance, a mixture of POPC (a zwitterionic lipid) and POPS (an anionic lipid) is used to mimic the charge and unsaturation of neural membranes. acs.org In such environments, this compound can induce conformational changes, transitioning from α-helical structures to a mix of parallel and antiparallel β-sheets. acs.org The peptide has been shown to interact directly with the phosphate (B84403) headgroups of the lipids. acs.org

The orientation of this compound within the lipid bilayer is a key determinant of its function and toxicity. Research combining electron paramagnetic resonance (EPR) spectroscopy and molecular dynamics simulations has provided a consistent model of its membrane association. nih.govrsc.org

The peptide behaves as an amphiphilic molecule, with its hydrophobic C-terminus (residues Ala-Ile-Ile-Gly-Leu-Met) showing a high affinity for the nonpolar, hydrophobic core of the lipid bilayer. mdpi.comnih.gov Conversely, the more hydrophilic N-terminal region (Gly-Ser-Asn-Lys-Gly) tends to remain in the aqueous phase, making occasional contact with the polar lipid headgroups. nih.govaminer.org Molecular dynamics simulations have identified specific amino acids, such as Methionine-35, Asparagine-27, and Serine-26, as being primarily responsible for forming hydrogen bonds with the lipid headgroups. rsc.orgrsc.org At low concentrations, the peptide may embed as an α-helical monomer, but at higher concentrations, it aggregates into β-sheet structures that can span the membrane. rsc.orgresearchgate.net

The aggregation of this compound on or within the lipid bilayer can lead to severe structural damage. Atomic Force Microscopy (AFM) studies have visualized how peptide aggregates, particularly those forming annular or pore-like structures, interact with the lipid surface, resulting in membrane solubilization. plos.orgresearchgate.net This process can be described as a "detergent effect," where the peptide aggregates effectively extract lipid molecules from the bilayer, leading to bilayer defects and loss of membrane integrity. mdpi.com

Furthermore, temperature changes can exacerbate this membrane disruption. In the presence of the peptide, lipid vesicles have been observed to undergo a spontaneous and dramatic reorganization from unilamellar vesicles into smaller, discoidal structures, particularly during the lipid phase transition. nih.govresearchgate.net This suggests that this compound can trigger significant membrane damage and remodeling, a process consistent with the action of small oligomers rather than large fibrils. nih.govresearchgate.net

Neurobiological Activities of this compound

This compound is widely recognized as the primary functional domain responsible for the neurotoxic effects associated with the full-length Aβ peptide. tocris.comrndsystems.comscientificlabs.co.uk Its toxicity has been demonstrated in numerous cellular and animal models. medchemexpress.comcaymanchem.com

Studies using various neuronal and neuroblastoma cell lines (e.g., PC12, SH-SY5Y) have uncovered several mechanisms through which this compound exerts its toxic effects. genscript.comspandidos-publications.comnih.gov

Induction of Apoptosis and Oxidative Stress: Treatment of neuronal cells with this compound leads to a cascade of events characteristic of apoptosis (programmed cell death). This includes a reduction in cell viability, fragmentation of DNA, activation of key executioner enzymes like caspase-3, and disintegration of the cellular cytoskeleton. genscript.comspandidos-publications.comosti.gov A central mechanism underlying this toxicity is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. genscript.comresearchgate.netnih.gov The peptide can generate free radicals, leading to lipid peroxidation and the oxidation of cellular proteins and DNA. researchgate.netpnas.orgnih.gov

Astrocyte-Mediated Excitotoxicity: this compound can indirectly cause neuronal death by affecting neighboring glial cells. In co-culture systems, the peptide was found to activate astrocytes, causing them to up-regulate System Xc-, a transporter that releases glutamate (B1630785) into the extracellular space. nih.govnih.gov The resulting increase in extracellular glutamate leads to overstimulation of NMDA receptors on neurons, causing excitotoxicity and neuronal cell death. nih.govnih.gov

Membrane Permeabilization: The peptide can form ion-permeable pores or channels within the cell membrane. researchgate.netresearchgate.net This disrupts the cell's crucial calcium ion homeostasis, leading to an influx of Ca2+, which destabilizes intracellular balance and triggers downstream toxic pathways. genscript.comresearchgate.net

Table 2: Summary of this compound-Induced Neurotoxic Effects in Cellular Models

| Cellular Model | Observed Effect | Mechanism | Reference(s) |

|---|---|---|---|

| Rat Cortical Neurons | Decreased cell viability, increased caspase-3 activity. | Apoptosis, disruption of adenosine (B11128) and glutamate receptor signaling. | nih.gov |

| PC12 Cells | Decreased cell viability, apoptosis, cytoskeletal disintegration. | Oxidative stress, mitochondrial dysfunction, caspase-3 activation. | spandidos-publications.comosti.gov |

| SH-SY5Y Cells | Apoptosis, necrosis, disruption of cellular homeostasis. | Mitigated by some neuroprotective compounds. | acs.org |

| Astrocyte/Neuron Co-cultures | Enhanced neuronal cell death. | Astrocyte-induced glutamate release via System Xc- leading to excitotoxicity. | nih.govnih.gov |

| Mouse Embryonic Stem Cell-Derived Neurons | Increased intracellular ROS activity, minimal cell death at some concentrations. | Induction of oxidative stress. | bjbms.org |

Advanced Methodologies for Investigating Gsnkgaiiglm

Spectroscopic Approaches for Structural Elucidation

Fluorescence spectroscopy is a primary tool for monitoring the kinetics of GSNKGAIIGLM fibril formation in real-time. The method typically relies on extrinsic fluorescent dyes that act as molecular rotors, whose fluorescence quantum yield is environmentally sensitive. nih.gov

Thioflavin T (ThT) is the most widely used dye for this purpose. royalsocietypublishing.org In its free state in solution, ThT has low fluorescence due to the free rotation of its benzothiazole (B30560) and aniline (B41778) rings, which quenches the excited state. royalsocietypublishing.org Upon binding to the cross-β-sheet architecture characteristic of this compound fibrils, this intramolecular rotation is restricted, leading to a dramatic increase in fluorescence intensity. royalsocietypublishing.orgias.ac.in

By monitoring the ThT fluorescence emission (typically around 482-490 nm) over time, a characteristic sigmoidal aggregation curve can be generated. nih.govnih.gov This curve provides quantitative data on the key phases of fibrillation:

Lag Phase: An initial period with minimal fluorescence, corresponding to the nucleation phase where soluble monomers form oligomeric seeds.

Elongation Phase: A rapid, exponential increase in fluorescence as monomers add to the growing fibril ends.

Plateau Phase: A final steady state where the fluorescence signal is maximal, indicating that the pool of soluble peptide has been largely converted into mature fibrils. nih.gov

Studies on this compound have utilized ThT assays to demonstrate how environmental factors, such as pH and peptide concentration, influence the lag time and rate of aggregation. nih.govias.ac.in For instance, aggregation kinetics are significantly faster at higher peptide concentrations. nih.gov

Table 1: Common Fluorescent Probes for Amyloid Fibril Detection

| Probe | Excitation (nm) | Emission (nm) | Mechanism of Action |

|---|---|---|---|

| Thioflavin T (ThT) | ~450 | ~482 | Binds to β-sheet grooves, restricting intramolecular rotation. royalsocietypublishing.org |

| Congo Red (CR) | ~500 | ~615 | Binds to amyloid fibrils, causing a characteristic red-shift in its absorption spectrum. ias.ac.in |

| Thioflavin S (ThS) | ~440 | ~520 | A mixture of compounds that binds to β-sheets, used in histology and kinetic assays. researchgate.net |

Circular Dichroism (CD) spectroscopy is an indispensable technique for analyzing the secondary structure of this compound and its conformational transitions during aggregation. nih.govnih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for peptides is dominated by the amide backbone arrangement. nih.govresearchgate.net

Soluble, monomeric this compound in aqueous solution typically exhibits a CD spectrum characteristic of a random coil or disordered conformation. nih.govunina.it As the peptide aggregates and forms fibrils, a significant conformational change occurs. This transition is marked by the appearance of a CD spectrum dominated by a single negative band at approximately 218 nm, which is the hallmark of a β-sheet structure. nih.govnih.gov

CD studies have been crucial in confirming that this compound, like the full-length Aβ peptide, undergoes a transition from a soluble, unordered state to an aggregated, β-sheet-rich structure. unina.it The intensity of the 218 nm band can be used to follow the kinetics of this conformational change, providing complementary information to fluorescence assays. nih.gov Time-course CD measurements of this compound at high concentrations show a significant increase in the signal at 215-218 nm after a lag phase, mirroring the kinetics of fibril growth. nih.govnih.gov

Table 2: Characteristic Far-UV CD Signals for Protein Secondary Structures

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

Vibrational Circular Dichroism (VCD) offers a higher level of structural detail than conventional electronic CD by measuring the differential absorption of circularly polarized infrared light. nih.govresearchgate.net This technique is particularly sensitive to the vibrational modes of the peptide backbone, such as the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands. nih.gov

For this compound, VCD spectroscopy can distinguish between different types of β-sheet arrangements and provide insight into local hydrogen bonding and twist. nih.gov Studies have shown that this compound in environments that promote aggregation, such as methanol (B129727) or in a gel state, exhibits a characteristic (-, +, -) VCD pattern in the amide I region (around 1600-1650 cm⁻¹). nih.gov This signature is indicative of a β-sheet conformation. nih.gov The precise frequencies and intensities of these VCD bands are sensitive to the specific arrangement of the peptide strands, such as the registry and twist of the β-sheets, making VCD a powerful tool for refining structural models of this compound fibrils. nih.govacs.org

Table 3: General VCD Patterns in the Amide I Region for Peptide Structures

| Secondary Structure | Typical VCD Signature | Approximate Frequency (cm⁻¹) |

|---|---|---|

| α-Helix | Negative-Positive couplet | ~1655 |

| β-Sheet | Negative-Positive-Negative or multiple negative bands | ~1615 - 1640 |

| Random Coil | Negative-Positive couplet (opposite sign to α-helix) | ~1650 - 1660 |

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), is a powerful method for investigating the interactions between this compound and lipid membranes. nih.gov This approach provides information on the peptide's binding, insertion depth, topology, and dynamics within a membrane environment. longdom.orglongdom.org

The methodology involves introducing a stable nitroxide radical (a spin label), typically via a cysteine substitution, at a specific position within the this compound sequence. The EPR spectrum of this spin label is highly sensitive to its local environment and mobility. mdpi.com When the spin-labeled peptide interacts with a membrane, changes in the EPR line shape reveal which residues are in a motionally restricted environment (i.e., inserted into the lipid bilayer) and which remain in a more mobile, aqueous environment. longdom.org

By systematically labeling different residues along the peptide sequence, one can map the topology of this compound relative to the membrane. Furthermore, accessibility experiments using paramagnetic relaxing agents (e.g., oxygen, nickel complexes) that partition differently between the aqueous and lipid phases can determine the depth of insertion of each labeled residue into the membrane. nih.gov

Table 4: Information Derived from SDSL-EPR for Peptide-Membrane Studies

| EPR Measurement | Information Obtained |

|---|---|

| CW-EPR Line Shape Analysis | Mobility of the spin-labeled site, indicating membrane binding and local dynamics. longdom.org |

| Power Saturation (Accessibility) | Depth of membrane insertion based on collision rates with paramagnetic agents. nih.gov |

| Double Electron-Electron Resonance (DEER) | Measures distances (1.5-8 nm) between two spin labels to define peptide conformation and oligomeric state. mdpi.com |

Solid-state Nuclear Magnetic Resonance (ssNMR) is a premier technique for determining the atomic-resolution structure of non-crystalline, insoluble aggregates like this compound fibrils. nih.govresearchgate.netresearchgate.net Because fibrils are unsuitable for conventional X-ray crystallography or solution NMR, ssNMR provides indispensable structural constraints. nih.gov

ssNMR studies on Aβ fragments, including this compound (Aβ25-35) and the closely related Aβ10-35, have been instrumental in defining the core structural features of amyloid fibrils. pnas.orgacs.org Key findings reveal that the β-strands within the fibrils are arranged in an in-register parallel fashion. pnas.orgnih.gov This means that identical residues from adjacent peptide molecules stack on top of one another along the fibril axis. nih.gov

Through isotopic labeling (¹³C, ¹⁵N) of the peptide, ssNMR experiments can measure specific inter-atomic distances and torsion angles. Techniques like rotational-echo double resonance (REDOR) and dipolar recoupling experiments provide distance constraints that define both the intramolecular conformation of the peptide and the intermolecular packing of peptides within the fibril. acs.orgnih.gov These detailed constraints are then used to build and validate high-resolution molecular models of the this compound fibril structure. acs.org

Table 5: Common ssNMR Experiments for Fibril Structure Analysis

| Experiment Type | Purpose | Structural Information |

|---|---|---|

| Magic Angle Spinning (MAS) | Averages anisotropic interactions to achieve high-resolution spectra. | Enables assignment of chemical shifts. |

| Cross-Polarization (CP) | Enhances signal from less abundant nuclei (e.g., ¹³C, ¹⁵N). | Improves sensitivity for structural analysis. |

| Dipolar Recoupling (e.g., REDOR, RFDR) | Reintroduces dipole-dipole couplings to measure internuclear distances. | Defines molecular conformation and intermolecular packing. |

| 2D/3D Correlation Spectroscopy | Correlates signals from different nuclei to assign resonances and identify contacts. | Determines backbone and side-chain structure. |

Raman spectroscopy is a label-free, non-destructive vibrational technique that provides detailed information about the secondary structure and side-chain environments within this compound fibrils. nih.gov It is particularly effective for identifying and characterizing fibril polymorphs—structurally distinct aggregates formed from the same peptide. nih.gov

The Raman spectrum of a peptide is rich in structural information, especially in the amide I (1600–1700 cm⁻¹) and amide III (1200–1350 cm⁻¹) regions. chemrxiv.orgacs.org

Amide I (mainly C=O stretch): The frequency of this band is highly sensitive to the peptide backbone conformation. For this compound, a strong amide I band around 1668-1670 cm⁻¹ is characteristic of β-sheet structures. nih.govacs.org

Amide III (C-N stretch and N-H bend): This region is also sensitive to secondary structure. The amide III₃ band for this compound fibrils appears around 1225-1230 cm⁻¹, which is indicative of a parallel β-sheet structure. aip.orgresearchgate.net

Studies combining Raman spectroscopy with molecular dynamics simulations have definitively shown that this compound forms fibrils with a parallel β-sheet organization. nih.govchemrxiv.orgnih.govresearchgate.net Different polymorphs of amyloid fibrils exhibit unique spectral fingerprints in the amide regions, allowing for their facile differentiation. nih.gov Polarized Raman spectroscopy can further be used to determine the orientation of specific chemical bonds relative to the fibril axis, providing additional constraints for structural modeling. nih.gov

Table 6: Correlation of Amide Band Frequencies in Raman Spectra with Secondary Structure

| Secondary Structure | Amide I Frequency (cm⁻¹) | Amide III Frequency (cm⁻¹) |

|---|---|---|

| α-Helix | 1645 - 1660 | 1260 - 1300 |

| β-Sheet | 1665 - 1680 (parallel), 1615-1640 & ~1690 (antiparallel) | 1220 - 1240 |

| Random Coil | 1640 - 1650 | 1240 - 1260 |

| β-Turn | 1660 - 1695 | ~1280 |

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) for Interfacial Studies

Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) is a highly sensitive surface analysis technique ideal for studying the structure and orientation of molecules at interfaces, such as the air/water or solid/water interface. uol.denih.gov This method provides detailed molecular-level information about thin films on metallic surfaces. xmu.edu.cn

The technique leverages the differential reflection of p-polarized and s-polarized infrared light from a conducting surface. uni-tuebingen.de When infrared light is reflected, the p-polarized component is enhanced at the surface, allowing it to interact with and be absorbed by a thin molecular film. bruker.com Conversely, the s-polarized component is nearly null at the surface. uni-tuebingen.de PM-IRRAS rapidly modulates the polarization between p and s states, and the difference between these two signals is measured. bruker.com This approach effectively cancels out background signals from the bulk solution (like water vapor and CO₂), resulting in a spectrum that pertains only to the molecules at the interface. xmu.edu.cnbruker.com

For a peptide such as this compound, PM-IRRAS can be used to:

Determine Secondary Structure: By analyzing the amide I and amide II bands in the infrared spectrum, researchers can determine the secondary structure (e.g., α-helix, β-sheet, random coil) of this compound when it adsorbs onto a surface, such as a model lipid monolayer. nih.gov

Elucidate Molecular Orientation: The surface selection rules of IRRAS mean that only vibrational dipoles with a component perpendicular to the metal surface will be strongly detected. researchgate.net This allows for the determination of the orientation of the peptide backbone and side chains relative to the surface.

Monitor Interfacial Dynamics: The technique can track changes in conformation and orientation in real-time as a function of environmental variables like surface pressure or electrochemical potential. uol.dexmu.edu.cn

A key advantage of PM-IRRAS is its ability to perform measurements without needing a separate reference sample, which simplifies the experimental process and improves data reliability. jascoinc.com The high signal-to-noise ratio makes it possible to study even sub-monolayer quantities of material. uni-tuebingen.de

Microscopic Techniques for Aggregate Morphology Characterization

Microscopy is essential for visualizing the supramolecular structures formed by peptide aggregation. Techniques like Atomic Force Microscopy and Epifluorescence Microscopy provide complementary information on the morphology and spatial distribution of this compound aggregates.

Atomic Force Microscopy (AFM) is a premier single-molecule technique for studying the morphology of amyloid fibrils due to its high resolution in aqueous environments, which represent the natural state for biomolecules. researchgate.net AFM provides three-dimensional topographical images of surfaces at the nanoscale, allowing for the direct visualization of individual peptide aggregates and fibrils. researchgate.net

In the study of this compound, AFM is employed to characterize the morphology of aggregates formed under various conditions. The analysis provides quantitative data on:

Fibril Dimensions: Direct measurements of the height, width, and length of individual fibrils.

Fibril Structure: High-resolution imaging can reveal helical periodicities and the presence of intertwined protofilaments within a mature fibril.

Aggregation Kinetics: By imaging samples at different time points, AFM can track the progression from early-stage oligomers to mature fibrils. mdpi.com

Mechanical Properties: AFM probes can be used to measure the mechanical properties, such as stiffness (Young's modulus), of the amyloid fibrils. researchgate.net

This technique has been successfully used to differentiate between amorphous aggregates and highly ordered, mature fibrils, as seen with various amyloidogenic proteins. researchgate.netresearchgate.net

Table 1: Representative AFM Morphological Analysis of Peptide Fibrils This table presents typical data obtained from AFM analysis of peptide fibrils similar to this compound and is for illustrative purposes.

| Fibril Characteristic | Measurement | Description |

|---|---|---|

| Morphology | Helical, unbranched | Fibrils exhibit a twisted, rope-like structure without branching. |

| Average Height | 8 ± 2 nm | The vertical dimension of the fibrils as measured from the substrate. |

| Average Width | 15 ± 3 nm | The lateral dimension of the fibrils, may be affected by tip-broadening effects. |

| Helical Pitch | 120 ± 10 nm | The distance corresponding to one full turn of the helical fibril structure. |

| Protofilaments | 2-3 per fibril | The number of smaller filaments observed to be intertwined to form the mature fibril. |

Epifluorescence microscopy is a powerful tool for observing the spatial distribution of fluorescently labeled molecules within a sample. When used in conjunction with AFM, it can correlate the location of specific molecules with the topographical features of a surface, such as a model cell membrane. nih.govnih.gov

To study the interaction of this compound with membranes, the peptide can be labeled with a fluorescent dye. Epifluorescence microscopy can then be used to:

Identify Peptide-Rich Domains: Visualize the location and distribution of this compound aggregates on a surface.

Correlate with Membrane Topography: When combined with AFM, researchers can determine if peptide aggregates are associated with specific membrane features, such as raised domains, lipid rafts, or areas of high curvature. nih.gov

Monitor Dynamic Processes: Observe the binding, clustering, and diffusion of this compound on a supported lipid bilayer in real time.

This combined approach has been used to show that signaling and endocytosis in some cells occur in raised, cholesterol-dependent membrane regions, which can be identified by both their topography (AFM) and the presence of specific fluorescently-labeled proteins (epifluorescence). nih.govnih.gov

Computational and Simulation Methodologies

Computational methods provide unparalleled insight into the molecular-level dynamics that are often inaccessible to direct experimental observation. Molecular dynamics simulations are particularly vital for understanding the conformational behavior and aggregation pathways of peptides.

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system, MD simulations provide an atomistic view of molecular behavior, revealing conformational changes and intermolecular interactions that drive processes like peptide aggregation. nih.govnih.gov

For this compound, MD simulations are instrumental in:

Exploring Conformational Landscapes: Simulations can identify the range of three-dimensional structures (conformations) that the peptide can adopt in solution, highlighting conformations that may be prone to aggregation. nih.govmdpi.com

Elucidating Early Aggregation Events: MD provides the highest temporal and spatial resolution for observing the initial steps of aggregation, capturing the formation of dimers and small oligomers that are often transient and difficult to detect experimentally. nih.govmdpi.com

Identifying Key Interactions: The simulations reveal the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic forces) that stabilize aggregates and drive fibril formation. mdpi.comnih.gov

Predicting Aggregation Propensity: By simulating the peptide under different conditions (e.g., temperature, pH, concentration), researchers can predict how these factors influence the rate and pathway of aggregation. nih.govrsc.org

MD simulations have been crucial in demonstrating that the formation of β-hairpin structures can promote the intermolecular β-sheet interactions necessary for amyloid fibril assembly. mdpi.com These simulations complement experimental data by providing a dynamic, mechanistic framework for understanding peptide self-assembly. mdpi.com

Table 2: Typical Parameters from an MD Simulation of Peptide Aggregation This table illustrates the type of data generated from MD simulations of a peptide system like this compound.

| Simulation Parameter | Result | Significance |

|---|---|---|

| Simulation Time | 1 µs (microsecond) | Allows for the observation of initial peptide association and conformational changes. |

| Dominant Secondary Structure | 45% β-sheet, 35% random coil | Indicates a propensity to form β-sheet structures, a hallmark of amyloid aggregation. |

| Radius of Gyration (Rg) | Decreases from 1.5 nm to 0.8 nm | Shows the peptide ensemble becomes more compact as aggregates form. |

| Solvent Accessible Surface Area | 30% reduction | Hydrophobic core formation is indicated by the burial of nonpolar residues away from water. |

| Intermolecular H-Bonds | Average of 4 per peptide in aggregate | Highlights the key interactions stabilizing the oligomeric structures. |

In Vitro Model Systems for this compound Research

In vitro model systems are essential for studying the biological activity and potential cytotoxicity of this compound in a controlled, biologically relevant environment. These models range from simple two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems that better mimic the architecture of native tissues. mdpi.com

Common in vitro models for peptide research include:

2D Cell Monolayers: Cells grown on a flat surface are used for initial high-throughput screening of peptide effects on cell viability, proliferation, and signaling pathways. mdpi.com

3D Spheroids: These are self-assembled, spherical aggregates of cells that recreate cell-cell interactions and generate physiological gradients (e.g., oxygen, nutrients) similar to those in a small tumor or tissue. mdpi.com Spheroids are valuable for studying how this compound might penetrate tissue and interact with cells in a more realistic microenvironment.

Scaffold-Based 3D Cultures: Cells are seeded into a porous scaffold made of natural (e.g., collagen) or synthetic polymers. mdpi.com These models allow for the study of cell-matrix interactions and can be used to build more complex tissue-like structures. mdpi.com

Organs-on-a-Chip: These microfluidic devices contain living cells in continuously perfused microchambers to simulate the activities and physiological responses of entire organs. nih.gov Such systems could be used to study the absorption, distribution, and effect of this compound in a multi-organ context. altex.org

These models provide a crucial platform for investigating the mechanisms of this compound aggregation in a cellular context and for screening potential inhibitors of this process before moving to more complex in vivo studies. nih.govcrownbio.com

Cell Culture Models for Neurotoxicity Assessment

In vitro cell culture systems are indispensable tools for dissecting the specific cellular and molecular pathways affected by this compound. nih.gov These models allow for controlled investigations into the peptide's toxic effects on various neural cell types, providing insights that are foundational to understanding its pathological role. diva-portal.orgresearchgate.net

Researchers commonly employ a range of neuronal and glial cell lines to model the neurotoxic impact of this compound. mdpi.comnih.govspandidos-publications.com Human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and mouse embryonic stem cell-derived neurons are frequently used due to their ability to differentiate into neuron-like phenotypes. diva-portal.orgnih.govspandidos-publications.com Primary neuronal cultures and astroglial cell lines, such as the human U373 line, are also utilized to study the peptide's effects in a more complex, co-culture environment that mimics the cellular interplay within the brain. mdpi.compnas.org

Key findings from these studies consistently demonstrate that this compound induces a cascade of cytotoxic events. apexbt.comspandidos-publications.com Common experimental endpoints include assessing reductions in cell viability, the induction of apoptosis (programmed cell death), and the generation of intracellular reactive oxygen species (ROS), which indicates significant oxidative stress. nih.govspandidos-publications.com Furthermore, studies have shown that this compound can activate specific transcription factors like NF-κB, disrupt the neuronal cytoskeleton, and, in co-cultures, cause astrocyte-mediated excitotoxicity. mdpi.comspandidos-publications.compnas.org

Table 1: Summary of this compound Neurotoxicity in Various Cell Culture Models

| Cell Model | Concentration | Exposure Time | Observed Neurotoxic Effects | Reference(s) |

|---|---|---|---|---|

| PC12 Cells | 10-360 µmol/l | Not Specified | Dose-dependent decrease in cell viability and induction of apoptosis; cytoskeletal disintegration. | spandidos-publications.com |

| SH-SY5Y Cells (co-cultured with U373) | 50 µM | 24 h | 50% reduction in neuronal viability, mediated by astrocytic glutamate (B1630785) release. | mdpi.com |

| Mouse ESC-derived Neurons | 50 µM | 24 h | ~10% cell injury/death; significant increase in intracellular ROS. | nih.govbjbms.org |

| Primary Neurons | 0.1 µM | 1-24 h | Potent activation of transcription factor NF-κB. | pnas.org |

Lipid Bilayer Systems (e.g., DOPC, DOPC/DHA) for Aggregation Studies

Lipid bilayers serve as simplified models of cell membranes, providing a crucial platform to study how the lipid environment influences the aggregation of this compound. plos.orgnih.gov Atomic Force Microscopy (AFM) is a powerful technique used in this context to visualize the peptide's self-assembly process on these surfaces in real-time and at the nanoscale. nih.gov

Studies investigating the aggregation of this compound on dioleoylphosphatidylcholine (DOPC) bilayers reveal a distinct, time-dependent process. plos.org The peptide initially forms layered aggregates on the bilayer surface. plos.org Over several hours, these interactions lead to a notable disruption of the membrane, characterized by an increase in the size of bilayer defect areas and the gradual covering of these disrupted regions with disordered peptide aggregates. plos.org

The inclusion of docosahexaenoic acid (DHA), an omega-3 fatty acid, into the lipid system (DOPC/DHA) significantly alters the peptide's aggregation behavior. plos.org In bilayers containing 20% DHA, the formation of layered this compound aggregates occurs more rapidly, typically within the first 30 minutes. plos.org However, the DHA-enriched membrane exhibits significantly more stability. The lipid surface area decreases much more slowly and to a lesser extent compared to the pure DOPC bilayer. plos.org This suggests that DHA, a known membrane-fluidizing agent, protects the membrane from damage caused by interactions with the peptide aggregates and reduces the bilayer defects where the membrane solubilization process begins. plos.orgnih.gov In both lipid environments, the aggregates are primarily composed of annular, or ring-like, structures. plos.orgcnr.it

Table 2: Comparative Analysis of this compound Aggregation on Lipid Bilayers via AFM

| Parameter | DOPC Bilayer | DOPC/DHA (20%) Bilayer | Reference(s) |

|---|---|---|---|

| Initial Bilayer Coverage | ~92% | ~96% | plos.orgnih.gov |

| Primary Aggregate Morphology | Layered aggregates, annular structures | Layered aggregates, annular structures | plos.orgnih.gov |

| Aggregation Timeline | Gradual formation of layered aggregates over 5 hours. | Rapid formation of layered aggregates within 30 minutes. | plos.org |

| Effect on Bilayer Integrity | Significant increase in defect areas; bilayer coverage drops from ~92% to ~55% in 5 hours. | Slow decrease in lipid surface area from ~96% to ~91% in 5 hours; protective effect observed. | plos.orgplos.org |

Langmuir Monolayer at Air-Water Interface for Self-Assembly Investigations

The Langmuir monolayer technique provides a precisely controlled two-dimensional environment to study the self-assembly of amphipathic molecules like amyloid peptides at the air-water interface. nih.govnih.gov This method is highly sensitive to peptide-lipid interactions and conformational changes that precede large-scale aggregation. nih.gov By compressing a monolayer of molecules at the interface with a mobile barrier and measuring the corresponding change in surface pressure (π), researchers can generate surface pressure-area (π-A) isotherms. These isotherms provide information on the packing, orientation, and phase behavior of the molecules. sci-hub.se

To facilitate the study of this compound using this technique, the peptide has been modified with a C18 aliphatic chain at its N-terminus, creating a peptidolipid that readily forms a stable monolayer. acs.org The aggregation process of this modified peptide can be monitored through π-A isotherms and surface potential measurements. acs.org

Advanced spectroscopic and microscopic techniques are coupled with the Langmuir trough to gain deeper structural insights. Epifluorescence microscopy allows for the real-time visualization of the topography of domains formed during monolayer compression. acs.org Furthermore, Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) provides information on the secondary structure of the peptide aggregates at the interface. acs.org Studies using these combined approaches have revealed that the modified this compound peptide forms domains with a β-sheet conformation when compressed at the air-water interface. acs.orgresearchgate.net This demonstrates that hydrophobic interfaces can induce the folding and self-assembly of this compound, a process that may seed the growth of larger amyloid structures. ntnu.no

Synthetic Strategies for this compound Analogues and Derivatives

The chemical synthesis of this compound and its analogues is essential for structure-activity relationship studies, allowing researchers to pinpoint which amino acid residues are critical for its neurotoxic and aggregative properties. nih.gov However, the synthesis of this peptide is known to be challenging due to its propensity to aggregate during the synthetic process itself. nih.govfrontiersin.org

The primary method for producing this compound and its derivatives is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.govhbku.edu.qa This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. mdpi.comnih.gov Despite its utility, standard SPPS protocols can fail with "difficult sequences" like this compound, where aggregation on the resin can halt the synthesis, particularly after the addition of Alanine at position 30. hbku.edu.qa

To overcome these challenges, various strategic modifications have been developed:

Modified Monomers: Incorporating temporarily modified amino acids, such as N-(2-hydroxy-4-methoxybenzyl)alanine, can disrupt the intermolecular hydrogen bonding that leads to on-resin aggregation, thereby allowing the synthesis to proceed to completion. hbku.edu.qa

Optimized Synthesis Conditions: Utilizing specialized automated synthesizers that employ flow systems and improved solvent conditions can also enhance the success rate of synthesizing this difficult sequence. hbku.edu.qa

Peptide Analogues: A key strategy for investigating the peptide's function is the synthesis of analogues with specific amino acid substitutions. nih.gov By replacing individual residues with a simple amino acid like glycine, researchers can probe the importance of the original residue's side chain for the peptide's biological activity. nih.gov For example, substituting the Lysine at position 28 or the Methionine at position 35 has been shown to significantly impact the peptide's downstream neurotoxic effects, suggesting these residues are critical to its function. nih.gov

Table 3: Examples of Synthesized this compound Analogues for Functional Studies

| Original Sequence (Aβ 25-35) | Analogue Sequence (Glycine Substitution) | Position of Substitution | Rationale for Synthesis | Reference |

|---|---|---|---|---|

| GS NKGAIIGLM | GG NKGAIIGLM | 26 | Investigate the role of Serine-26. | nih.gov |

| GSN KGAIIGLM | GSG KGAIIGLM | 27 | Investigate the role of Asparagine-27. | nih.gov |

| GSNK GAIIGLM | GSNG GAIIGLM | 28 | Investigate the role of Lysine-28. | nih.gov |

| GSNKGAIIGLM | GSNKGAIIGLG | 35 | Investigate the role of Methionine-35. | nih.gov |

Strategies for Modulating Gsnkgaiiglm Aggregation and Pathogenicity

Impact of Small Molecules on GSNKGAIIGLM Fibrillation

Small molecules offer a promising avenue for therapeutic intervention by directly interacting with the this compound peptide and altering its aggregation pathway. ucla.eduelifesciences.org

A number of small molecules have been identified for their ability to inhibit the formation of this compound fibrils. elifesciences.orgresearchgate.net These molecules can act at various stages of the aggregation process, from preventing the initial misfolding of monomers to blocking the elongation of fibrils. nih.gov For instance, studies have shown that certain compounds can stabilize the non-toxic monomeric or dimeric forms of amyloid peptides, thereby shifting the equilibrium away from the aggregation-prone state. ucla.eduelifesciences.org

One study identified methylene (B1212753) blue and sulfasalazine (B1682708) as potent inhibitors of amyloid fibril formation, with effective concentrations of 0.1 mM and 0.5 mM, respectively. elifesciences.org Another class of compounds, phlorotannins isolated from brown seaweeds, including eckol, dioxinodehydroeckol, dieckol, and phlorofucofuroeckol-A (PFFA), have demonstrated significant inhibitory effects on the self-assembly of Aβ25-35. mdpi.com Similarly, two glucosyl platinum(II) complexes have been shown to modulate the aggregation of this compound, with one derivative, 1Ptdep, reducing aggregation by 60% and 90% at 1:1 and 1:5 peptide-to-metal molar ratios, respectively. acs.org

Arginine-rich peptides have also emerged as effective inhibitors of amyloid-beta aggregation, demonstrating the ability to reduce cytotoxic, soluble oligomeric species. nih.govfrontiersin.org

Table 1: Small Molecules Investigated for Inhibition of this compound Fibrillation

| Compound/Class | Source/Type | Observed Effect on this compound Aggregation | Supporting Evidence |

|---|---|---|---|

| Methylene Blue | Synthetic Small Molecule | Hinders amyloid fibril formation. elifesciences.org | ThT fluorescence assays and electron microscopy. ucla.edu |

| Sulfasalazine | Approved Drug | Shows an inhibitory effect on the formation of amyloid fibrils. elifesciences.org | ThT assays and EM analysis. elifesciences.org |

| Phlorotannins (Eckol, Dieckol, PFFA) | Brown Seaweed Extract | Significantly inhibit Aβ25-35 self-assembly. mdpi.com | Thioflavin-T assay. mdpi.com |

| Glucosyl Platinum(II) Complexes | Synthetic Metal Complexes | Modulate the amyloid aggregation of Aβ-derived peptides. acs.org | ThT fluorescence emission profiles. acs.org |

| Arginine-Rich Peptides | Peptides | Reduce cytotoxic, soluble oligomeric amyloid-beta species. nih.govfrontiersin.org | In vitro and in vivo studies. nih.gov |

Beyond preventing fibril formation, some chemical agents have demonstrated the ability to disrupt already-formed this compound aggregates. nih.gov This is a crucial therapeutic strategy as it offers the potential to reverse the progression of the disease. For example, certain designed peptides have been shown to not only suppress fibrillar amyloid aggregation but also promote the disassembly of preformed fibrils. nih.gov Similarly, some compounds can dissolve preformed mature fibrils, indicating a dual-action mechanism. researchgate.net

The mechanisms by which these compounds inhibit aggregation are varied and complex. nih.govfrontiersin.org Some small molecules work by binding to the monomeric form of the peptide, preventing it from adopting the β-sheet conformation necessary for aggregation. nih.gov This can involve stabilizing the native structure or inducing a conformational change that is incompatible with fibril formation. ucla.eduelifesciences.org

Other compounds interact with the oligomeric species, which are considered the most toxic, and divert them from the fibrillization pathway towards the formation of non-toxic, amorphous aggregates. nih.gov For example, doxycycline (B596269) and rifamycin (B1679328) SV have been found to bind to oligomeric species of β-2-microglobulin, leading to the formation of redissolvable, amorphous aggregates rather than amyloid fibrils. nih.gov Molecular docking studies have revealed that compounds like phlorotannins can form hydrogen bonds and pi-interactions with the hydrophobic residues of this compound, thereby interrupting its self-assembly. mdpi.com In some cases, the binding of an inhibitor can lead to a compaction of the peptide's structure, which in turn influences its aggregation rate. frontiersin.org

Natural Compounds as Aggregation Modulators of this compound

Nature provides a rich source of compounds with the potential to modulate this compound aggregation. acs.orgmdpi.com

Recent research has highlighted the potential of volatile compounds, often used in aromatherapy, in combating the fibrillation of this compound. acs.org A study investigating cinnamaldehyde (B126680), phenylethyl alcohol, α-asarone, and β-caryophyllene found that these compounds could effectively prevent the formation of amyloid fibrils. acs.orgnih.gov The proposed mechanism involves the formation of chemical bonds with the intermediate species of the aggregation pathway. acs.orgnih.gov Techniques such as fluorescence probing, circular dichroism spectroscopy, and atomic force microscopy have confirmed that these volatile compounds can decrease the β-sheet content of fibrils and alter the size of intermediate oligomeric species. acs.orgnih.gov

Table 2: Volatile Compounds and Their Effect on this compound Fibrillation

| Volatile Compound | Primary Source | Observed Effect on Fibrillation | Analytical Techniques Used |

|---|---|---|---|

| Cinnamaldehyde | Cinnamon | Prevents amyloid fibril formation. acs.org | Fluorescence probing, CD spectroscopy, AFM. acs.orgnih.gov |

| Phenylethyl alcohol | Rose, Carnation | Prevents amyloid fibril formation. acs.org | Fluorescence probing, CD spectroscopy, AFM. acs.orgnih.gov |

| α-Asarone | Acorus calamus (Sweet Flag) | Prevents amyloid fibril formation. acs.org | Fluorescence probing, CD spectroscopy, AFM. acs.orgnih.gov |

| β-Caryophyllene | Cloves, Rosemary | Prevents amyloid fibril formation. acs.org | Fluorescence probing, CD spectroscopy, AFM. acs.orgnih.gov |

Many of the compounds that modulate this compound aggregation also exhibit neuroprotective effects. acs.orgmdpi.comresearchgate.net This is a critical aspect of their therapeutic potential, as they not only target the root cause of the pathology (aggregation) but also help in protecting the neurons from damage. For instance, volatile compounds like cinnamaldehyde and β-caryophyllene have known neuroprotective properties. acs.orgnih.gov Phlorotannins, in addition to their anti-aggregation activity, have a diverse range of pharmacological activities, including neuroprotection. mdpi.comresearchgate.net These neuroprotective effects are often attributed to their ability to reduce oxidative stress, a common downstream effect of amyloid aggregation. researchgate.net Furthermore, some peptide-based inhibitors have been shown to rescue neuronal cells from the multifaceted toxicity induced by Aβ. researchgate.net

Chemical Approaches to Amyloid Clearance Mechanisms

Chemical strategies for amyloid clearance primarily focus on intervening in the aggregation process. oaepublish.com This can be achieved by using agents that inhibit the initial formation of fibrils, promote the formation of non-toxic aggregates, or disaggregate already-formed amyloid structures. oaepublish.com Small molecules are of particular interest in this field due to their potential to be designed to specifically target and interact with the amyloid peptide, altering its aggregation pathway. oaepublish.comnih.gov

The development of small molecules to disrupt this compound aggregation represents a promising therapeutic avenue. oaepublish.comacs.org These strategies are based on identifying compounds that can bind to the peptide, thereby preventing the self-assembly process that leads to toxic oligomers and fibrils. nih.govacs.org Research has identified several classes of small molecules that effectively modulate this compound aggregation in vitro.

One area of investigation involves natural compounds. A recent study, slated for publication in March 2025, explored the effects of four volatile natural compounds on the fibrillation of this compound. acs.org The findings indicated that cinnamaldehyde, phenylethyl alcohol, α-asarone, and β-caryophyllene can effectively prevent the formation of amyloid fibrils. acs.org Techniques such as fluorescence probing and circular dichroism spectroscopy revealed that these compounds interfere with the aggregation process, leading to a decrease in the β-sheet content characteristic of amyloid fibrils. acs.orgacs.org Atomic force microscopy further confirmed that these volatile compounds hindered fibril formation and altered the size of intermediate species. acs.orgacs.org

Another class of natural compounds, phlorotannins isolated from the brown seaweed Ecklonia stolonifera, has also been shown to inhibit this compound self-assembly. nih.gov A Thioflavin-T assay, which measures amyloid formation, demonstrated that the phlorotannins eckol, dioxinodehydroeckol, dieckol, and particularly phlorofucofuroeckol-A (PFFA), significantly inhibit the aggregation of the peptide. nih.gov Molecular docking simulations suggest these molecules bind to the this compound peptide, with PFFA forming seven hydrogen bonds with its amino acid residues. nih.gov

In addition to natural products, synthetic compounds are also being explored. Glucosyl Platinum(II) complexes have been shown to modulate the self-aggregation of this compound. acs.org Spectroscopic analysis indicated a clear suppression of the aggregation process when these metal complexes were present. acs.org The water-soluble version of the complex, in particular, demonstrated a greater effect on inhibiting the aggregation of this compound compared to other related amyloid fragments. acs.org

These studies highlight a key chemical strategy: the use of small molecules that can interact with the this compound peptide to divert it from its toxic aggregation pathway. By binding to the peptide monomers or early-stage oligomers, these molecules can stabilize non-toxic conformations or redirect the aggregation towards amorphous, less harmful species. oaepublish.com

Interactive Data Table: Small Molecules Modulating this compound Aggregation

| Compound Class | Specific Compounds | Key Research Findings |

| Natural Volatile Compounds | Cinnamaldehyde, Phenylethyl alcohol, α-Asarone, β-Caryophyllene | Effectively prevent amyloid fibril formation; Decrease β-sheet content of fibrils. acs.orgacs.org |

| Phlorotannins | Eckol, Dioxinodehydroeckol, Dieckol, Phlorofucofuroeckol-A (PFFA) | Significantly inhibit Aβ(25-35) self-assembly; PFFA forms multiple hydrogen bonds with the peptide. nih.gov |

| Metal Complexes | Glucosyl Platinum(II) complexes | Suppress the aggregation process of the peptide; Water-soluble variants show a greater effect. acs.org |

Broader Implications and Future Directions in Gsnkgaiiglm Research

The study of the synthetic peptide fragment GSNKGAIIGLM, corresponding to the amino acid sequence 25-35 of amyloid-beta (Aβ), has provided critical insights into the molecular mechanisms underlying Alzheimer's disease. As a highly toxic and aggregation-prone fragment of the full-length Aβ peptide, this compound serves as a valuable model in neurodegenerative disease research. researchgate.netcore.ac.uk The implications of this research extend beyond basic science, informing the development of new therapeutic strategies, diagnostic tools, and a broader understanding of a class of disorders characterized by protein misfolding.

Q & A

Q. What strategies mitigate bias in "this compound" meta-analyses or systematic reviews?

- Use PRISMA guidelines to standardize literature selection and avoid exclusion bias . Perform sensitivity analyses to assess the impact of outlier studies. Disclose funding sources and conflicts of interest in publications .

Methodological Notes

- Data Tables : Structure results using comparative tables (e.g., kinetic parameters across pH levels) to highlight trends .

- Theoretical Alignment : Always contextualize findings within frameworks like transition-state theory or quantum mechanical models .

- Tool Integration : Leverage Google Workspace (Forms, Sheets) for collaborative data collection and analysis , supplemented by specialized software (e.g., R or Python for statistical modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.